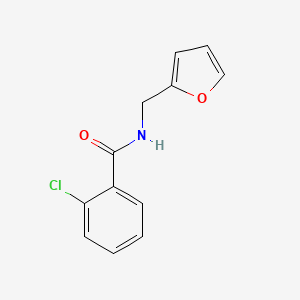![molecular formula C20H11BrClIN2O2 B11696456 N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide](/img/structure/B11696456.png)
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(5-ブロモ-2-クロロフェニル)-1,3-ベンゾオキサゾール-5-イル]-3-ヨードベンゾアミドは、ブロモ、クロロ、ヨウ素原子が置換されたベンゾオキサゾール環を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
N-[2-(5-ブロモ-2-クロロフェニル)-1,3-ベンゾオキサゾール-5-イル]-3-ヨードベンゾアミドの合成は通常、市販の前駆体から開始される複数のステップを伴います。一般的な経路の1つは、環化反応によるベンゾオキサゾール環の形成、続いてブロモとクロロ原子の導入のためのハロゲン化を伴います。
工業生産方法
この化合物の工業生産には、収率を向上させ、コストを削減するために、合成経路の最適化が含まれる場合があります。これには、より効率的な触媒、溶媒、および反応条件の使用が含まれる可能性があります。プロセスのかさばりも重要な考慮事項であり、化合物を純度を損なうことなく大量に製造できることを保証します。
化学反応の分析
反応の種類
N-[2-(5-ブロモ-2-クロロフェニル)-1,3-ベンゾオキサゾール-5-イル]-3-ヨードベンゾアミドは、次のようなさまざまな種類の化学反応を受けることができます。
置換反応: ハロゲン原子(ブロモ、クロロ、ヨウ素)は、適切な条件下で他の官能基に置き換えることができます。
酸化と還元反応: 化合物は酸化または還元されて、異なる誘導体を形成することができます。
カップリング反応: ベンゾオキサゾール環は、カップリング反応に参加して、より大きく、より複雑な分子を形成することができます。
一般的な試薬と条件
置換反応: 一般的な試薬には、アミンやチオールなどの求核剤が含まれ、反応は通常、ジメチルスルホキシド(DMSO)やアセトニトリルなどの極性溶媒中で行われます。
酸化反応: 過マンガン酸カリウム(KMnO4)や過酸化水素(H2O2)などの酸化剤を使用できます。
還元反応: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。
カップリング反応: スズキ反応やヘック反応などのパラジウム触媒クロスカップリング反応が頻繁に使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、置換反応はさまざまな官能基化誘導体を生成することができ、酸化と還元反応は化合物の異なる酸化状態につながる可能性があります。
科学研究アプリケーション
N-[2-(5-ブロモ-2-クロロフェニル)-1,3-ベンゾオキサゾール-5-イル]-3-ヨードベンゾアミドには、いくつかの科学研究アプリケーションがあります。
化学: それは、より複雑な分子の合成のためのビルディングブロックとして使用され、特に新しい材料と触媒の開発に使用されます。
生物学: 化合物は、タンパク質や酵素との相互作用など、潜在的な生物学的活性について研究されています。
医学: がんや感染症などの病気の治療における潜在的な治療薬としての可能性を探るための研究が進められています。
産業: 化合物は、熱安定性や電気伝導率の向上などの特定の特性を持つ新しい材料の開発に使用されています。
科学的研究の応用
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
作用機序
N-[2-(5-ブロモ-2-クロロフェニル)-1,3-ベンゾオキサゾール-5-イル]-3-ヨードベンゾアミドの作用機序には、特定の分子標的との相互作用が含まれます。これらの標的には、酵素、受容体、またはその他のタンパク質が含まれており、細胞プロセスに変化をもたらします。関与する正確な経路は、特定のアプリケーションと化合物が使用される生物学的コンテキストによって異なります。
類似の化合物との比較
類似の化合物
- N-[2-(5-ブロモ-2-クロロフェニル)-1,3-ベンゾオキサゾール-5-イル]-2-フラミド
- N-[2-(5-ブロモ-2-クロロフェニル)-1,3-ベンゾオキサゾール-5-イル]-2-メトキシベンゾアミド
- (5-ブロモ-2-クロロフェニル)(4-エトキシフェニル)メタノン
独自性
N-[2-(5-ブロモ-2-クロロフェニル)-1,3-ベンゾオキサゾール-5-イル]-3-ヨードベンゾアミドは、複数のハロゲン原子の存在により、その化学反応性と生物学的活性を大きく左右する可能性があるため、独特です。同じ分子にブロモ、クロロ、ヨウ素原子が組み合わされているのは比較的まれであり、類似の化合物では観察されない独自の特性につながる可能性があります。
類似化合物との比較
Similar Compounds
- N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide
- N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide
- (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
Uniqueness
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide is unique due to the presence of multiple halogen atoms, which can significantly influence its chemical reactivity and biological activity. The combination of bromine, chlorine, and iodine atoms in the same molecule is relatively rare and can lead to unique properties that are not observed in similar compounds.
特性
分子式 |
C20H11BrClIN2O2 |
|---|---|
分子量 |
553.6 g/mol |
IUPAC名 |
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide |
InChI |
InChI=1S/C20H11BrClIN2O2/c21-12-4-6-16(22)15(9-12)20-25-17-10-14(5-7-18(17)27-20)24-19(26)11-2-1-3-13(23)8-11/h1-10H,(H,24,26) |
InChIキー |
ZGQYHGPYNPIVGJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)I)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Propyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B11696378.png)

![ethyl (2Z)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11696386.png)
![3-chloro-5-phenyl-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11696388.png)
![N-{(1Z)-3-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11696400.png)
![(5Z)-3-(3-chlorophenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11696401.png)
![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11696413.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B11696415.png)
![N'-[(1E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]pyridine-3-carbohydrazide](/img/structure/B11696422.png)
![2-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B11696431.png)
![(4Z)-1-(3-chloro-4-methylphenyl)-4-[4-(dimethylamino)benzylidene]pyrazolidine-3,5-dione](/img/structure/B11696447.png)
![N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-iodobenzohydrazide](/img/structure/B11696452.png)
